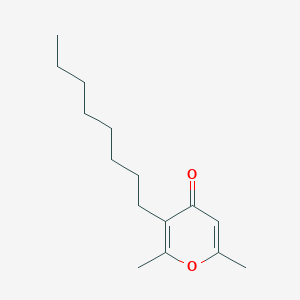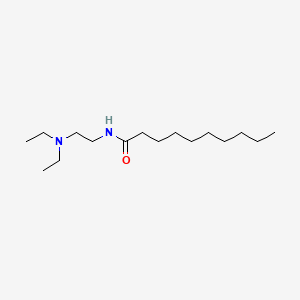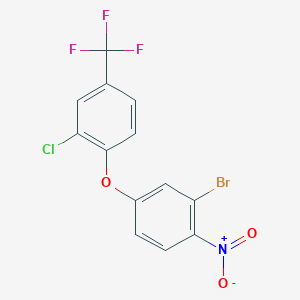
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, chloro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Chlorination: Incorporation of the chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and chlorinating agents for chlorination. The trifluoromethylation step often involves the use of trifluoromethylating agents under controlled conditions.
Chemical Reactions Analysis
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is largely dependent on its interaction with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Similar in structure but lacks the trifluoromethyl and chloro groups.
4-Nitrotoluene: Contains a nitro group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104355-64-8 |
|---|---|
Molecular Formula |
C13H6BrClF3NO3 |
Molecular Weight |
396.54 g/mol |
IUPAC Name |
1-(3-bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6BrClF3NO3/c14-9-6-8(2-3-11(9)19(20)21)22-12-4-1-7(5-10(12)15)13(16,17)18/h1-6H |
InChI Key |
RZWPGXICRSQFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


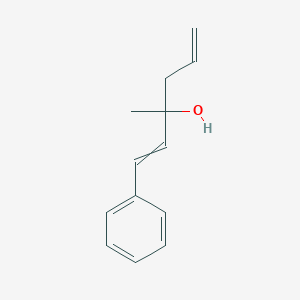
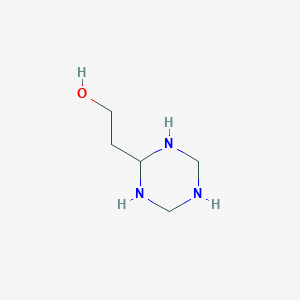
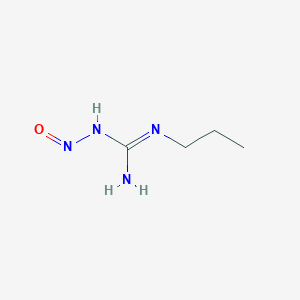
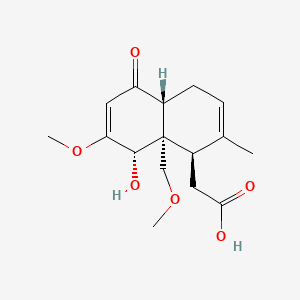

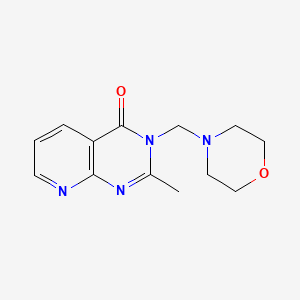
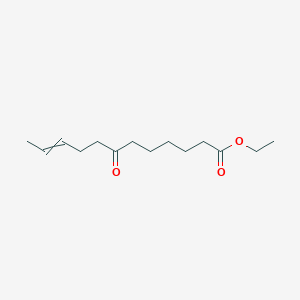
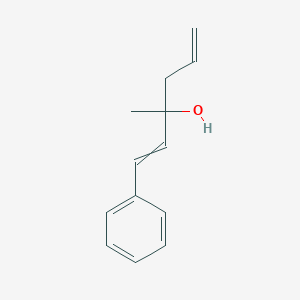
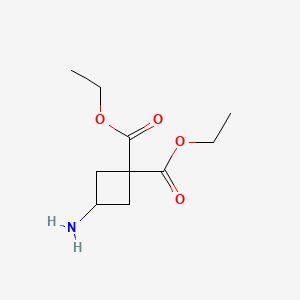
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
